Kigamicin C

Vue d'ensemble

Description

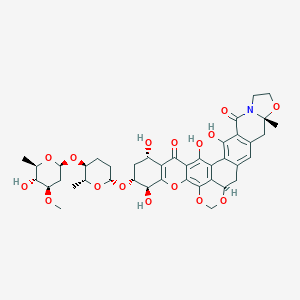

Kigamicin C est un antibiotique antitumoral naturel isolé du bouillon de culture de la bactérie Amycolatopsis sp ML630-mF1This compound est particulièrement remarquable pour sa cytotoxicité sélective contre les cellules de cancer du pancréas PANC-1 dans des conditions de carence nutritionnelle, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

Kigamicin C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure and function of natural antibiotics. In biology, this compound is used to investigate the mechanisms of cell death and survival under nutrient-starved conditions. In medicine, it has shown promise as a potential therapeutic agent for treating pancreatic cancer and infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . In industry, this compound is used in the development of new antibiotics and anticancer drugs.

Mécanisme D'action

Le mécanisme d’action de la kigamicine C implique la mort sélective des cellules cancéreuses dans des conditions de carence nutritionnelle. Ceci est réalisé en bloquant l’activation de la protéine kinase B (PKB/Akt), une voie de signalisation clé impliquée dans la survie et la prolifération cellulaires. En inhibant cette voie, la kigamicine C induit la mort cellulaire dans les cellules cancéreuses qui sont autrement résistantes à la privation de nutriments .

Analyse Biochimique

Biochemical Properties

Kigamicin C interacts with various enzymes and proteins in biochemical reactions. The mechanism of action is proposed to be via blockade of aPKB/Akt activation, caused by the withdrawal of nutrients . This suggests that this compound plays a significant role in the biochemical reactions related to nutrient sensing and starvation response.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to induce necrosis in human myeloma cells . This effect is observed both under nutrient-starved and nutrient-rich conditions, suggesting that this compound influences cell function by disrupting cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. As mentioned earlier, it is proposed to act via blockade of aPKB/Akt activation . This suggests that this compound may exert its effects at the molecular level through enzyme inhibition and changes in gene expression related to nutrient sensing and starvation response.

Temporal Effects in Laboratory Settings

Given its significant effects on cell survival under nutrient-starved conditions , it is plausible that this compound may have long-term effects on cellular function, potentially influencing cell survival and proliferation over time.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is worth noting that high dosage of a related compound, Kigamicin D, increased tumor growth of IMC carcinoma by more than 200% . This suggests that the dosage of this compound could potentially influence its effects in animal models.

Metabolic Pathways

Given its proposed mechanism of action via blockade of aPKB/Akt activation , it is likely that this compound interacts with enzymes or cofactors involved in nutrient sensing and starvation response pathways.

Transport and Distribution

Given its significant effects on cell survival under nutrient-starved conditions , it is plausible that this compound may be transported and distributed in a manner that allows it to exert its effects under these conditions.

Subcellular Localization

Given its proposed mechanism of action via blockade of aPKB/Akt activation , it is likely that this compound may be localized to specific compartments or organelles involved in nutrient sensing and starvation response.

Méthodes De Préparation

Kigamicin C est généralement isolé du bouillon de culture d’Amycolatopsis sp. ML630-mF1. Le processus d’isolement implique la culture de la bactérie dans un milieu approprié, suivie de l’extraction et de la purification du composé à l’aide de techniques chromatographiques. La structure de la kigamicine C a été élucidée par diverses analyses spectroscopiques, notamment la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM) .

Analyse Des Réactions Chimiques

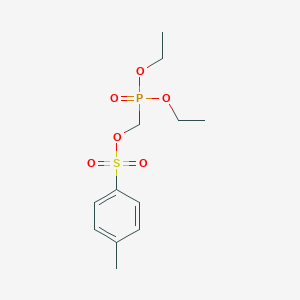

Kigamicin C subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l’acide chlorhydrique (HCl) et le tétrahydrofurane (THF). Par exemple, le traitement de la kigamicine C avec 1N HCl dans le THF à température ambiante pendant 18 heures entraîne la formation d’un aglycone et de l’amicetose . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d’origine, qui peuvent être analysés plus avant pour comprendre ses propriétés chimiques.

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme composé modèle pour étudier la structure et la fonction des antibiotiques naturels. En biologie, la kigamicine C est utilisée pour étudier les mécanismes de mort cellulaire et de survie dans des conditions de carence nutritionnelle. En médecine, elle s’est avérée prometteuse comme agent thérapeutique potentiel pour le traitement du cancer du pancréas et des infections causées par des bactéries Gram-positives, y compris Staphylococcus aureus résistant à la méthicilline (SARM) . Dans l’industrie, la kigamicine C est utilisée dans le développement de nouveaux antibiotiques et de médicaments anticancéreux.

Comparaison Avec Des Composés Similaires

Kigamicin C fait partie d’une famille de composés appelés kigamicines, qui comprend également la kigamicine A, B, D et E. Ces composés partagent une structure d’aglycone similaire composée d’un système cyclique octacyclique fusionné et de sucres désoxygénés. This compound est unique en sa cytotoxicité sélective contre les cellules de cancer du pancréas dans des conditions de carence nutritionnelle, une propriété qui n’a pas été observée dans d’autres kigamicines . Des composés similaires comprennent d’autres antibiotiques naturels présentant des propriétés antitumorales, telles que la doxorubicine et la mitomycine, mais le mécanisme d’action unique de la kigamicine C la différencie de ces médicaments.

Propriétés

IUPAC Name |

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSADZFORZMJRI-KUPVXKSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

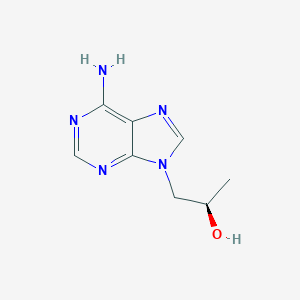

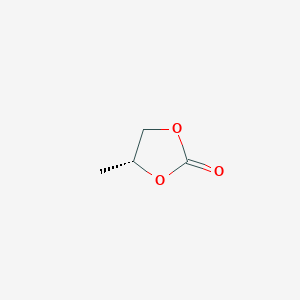

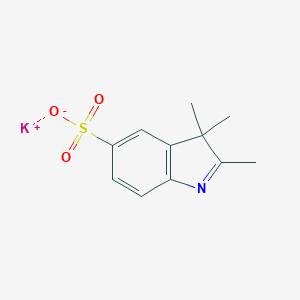

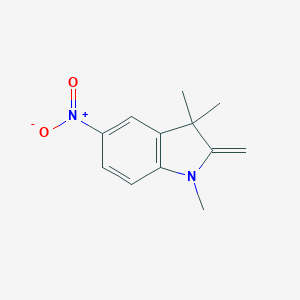

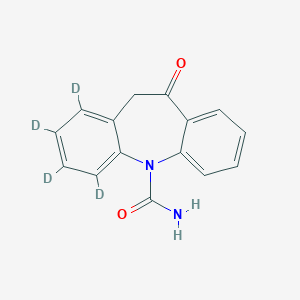

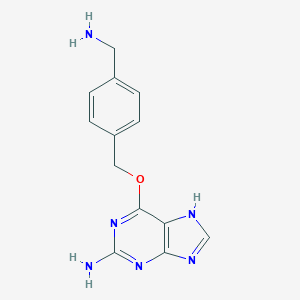

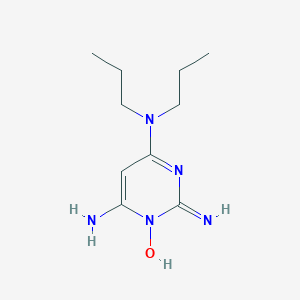

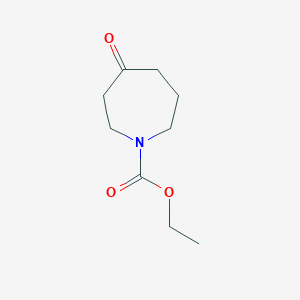

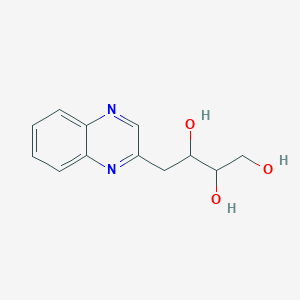

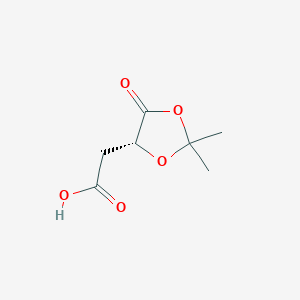

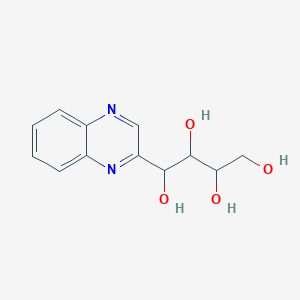

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)

![(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B16676.png)